1-(1-propylbenzimidazol-2-yl)-N,N-bis[(1-propylbenzimidazol-2-yl)methyl]methanamine
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Overview
Description
Tris((1-propyl-1H-benzo[d]imidazol-2-yl)methyl)amine is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tris((1-propyl-1H-benzo[d]imidazol-2-yl)methyl)amine typically involves the following steps:
Formation of 1-propyl-1H-benzo[d]imidazole: This can be achieved through the cyclization of o-phenylenediamine with propionic acid under acidic conditions.
Alkylation: The benzimidazole derivative is then alkylated using a suitable alkylating agent such as chloromethylamine.
Tripodal Ligand Formation: The final step involves the reaction of the alkylated benzimidazole with tris(2-aminoethyl)amine under basic conditions to form the tripodal ligand.
Industrial Production Methods
Industrial production of tris((1-propyl-1H-benzo[d]imidazol-2-yl)methyl)amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Tris((1-propyl-1H-benzo[d]imidazol-2-yl)methyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines under basic or acidic conditions.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Tris((1-propyl-1H-benzo[d]imidazol-2-yl)methyl)amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial chemical reactions.
Mechanism of Action
The mechanism of action of tris((1-propyl-1H-benzo[d]imidazol-2-yl)methyl)amine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then interact with biological targets, such as enzymes or DNA, leading to various biological effects. The compound’s tripodal structure allows for multiple points of interaction, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Tris((1H-benzo[d]imidazol-2-yl)methyl)amine: Similar structure but lacks the propyl group, leading to different chemical and biological properties.
Tris((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)amine: Contains a methyl group instead of a propyl group, affecting its reactivity and applications.
Uniqueness
Tris((1-propyl-1H-benzo[d]imidazol-2-yl)methyl)amine is unique due to the presence of the propyl group, which can influence its solubility, reactivity, and ability to form complexes with metal ions. This makes it a valuable compound for specific applications in coordination chemistry and catalysis.
Properties
CAS No. |
222715-80-2 |
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Molecular Formula |
C33H39N7 |
Molecular Weight |
533.7 g/mol |
IUPAC Name |
1-(1-propylbenzimidazol-2-yl)-N,N-bis[(1-propylbenzimidazol-2-yl)methyl]methanamine |
InChI |
InChI=1S/C33H39N7/c1-4-19-38-28-16-10-7-13-25(28)34-31(38)22-37(23-32-35-26-14-8-11-17-29(26)39(32)20-5-2)24-33-36-27-15-9-12-18-30(27)40(33)21-6-3/h7-18H,4-6,19-24H2,1-3H3 |
InChI Key |
KIHQMDIBTPBWQM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1CN(CC3=NC4=CC=CC=C4N3CCC)CC5=NC6=CC=CC=C6N5CCC |
Origin of Product |
United States |
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